![molecular formula C16H15FN2O B5789745 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline
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Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline is a complex organic compound featuring both indole and fluoroaniline functional groups. This compound's structure suggests potential for interesting chemical properties and reactivity due to the presence of both an indole moiety, which is a common structural unit in natural products and pharmaceuticals, and a fluorinated aromatic ring, known for its influence on molecular interaction and stability.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves multi-step organic reactions. For example, a novel dispiro compound's synthesis was reported through a 1,3-dipolar cycloaddition reaction, involving intermediates such as 5-methyl-2-(4′-fluorophenylidine)-1-oxo-1,2,3,8-tetrahydrocyclopent[b]indole (Satheeshkumar et al., 2020). Such methodologies might be applicable or adaptable for the synthesis of the target compound, highlighting the use of fluorophenyl components and cycloaddition reactions as key steps.
Molecular Structure Analysis
The structural analysis of related compounds involves various spectroscopic techniques. For instance, the dispiro compound's structure was elucidated using FT-IR, 1H, and 13C NMR, and its molecular geometry was optimized and analyzed via DFT calculations, which also provided insights into chemical reactivity and molecular electrostatic potential (Satheeshkumar et al., 2020). Such comprehensive analyses are crucial for understanding the molecular structure and potential reactivity of this compound.
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing indole and fluoroaniline units can be quite diverse. For related compounds, reactivity with nickel ferrite nanoparticles has been explored for synthesizing derivatives through condensation reactions, which may offer insights into potential synthetic routes and chemical transformations relevant to the target compound (Rao et al., 2019).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they interact with their targets in a variety of ways . For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to their antiviral or anticancer activities .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives can have diverse molecular and cellular effects.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-fluoroanilino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-5-7-14(8-6-13)18-11-16(20)19-10-9-12-3-1-2-4-15(12)19/h1-8,18H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIPNXASHARWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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